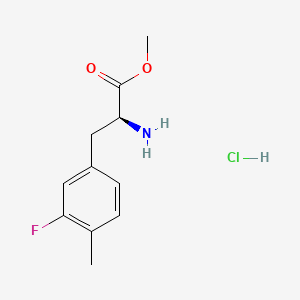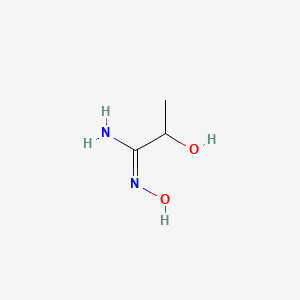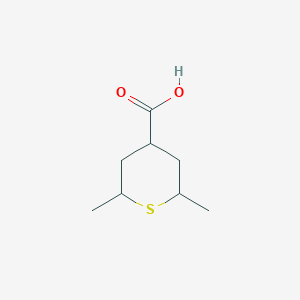
Tert-butyl (4-iodo-6-morpholinopyridin-3-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate is a chemical compound with the molecular formula C14H20IN3O3 and a molecular weight of 405.24 g/mol . This compound is characterized by the presence of an iodine atom, a morpholine ring, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate typically involves multiple steps, including the introduction of the iodine atom and the formation of the morpholine and pyridine rings. The specific synthetic routes and reaction conditions can vary, but common methods include:
Iodination: Introduction of the iodine atom to the pyridine ring.
Morpholine Ring Formation: Cyclization reactions to form the morpholine ring.
Carbamate Formation: Reaction of the intermediate with tert-butyl isocyanate to form the final carbamate product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
Tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: Formation of additional ring structures through cyclization reactions.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate: Similar structure but with a chlorine atom instead of a morpholine ring.
Tert-butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate: Contains a pyrano ring instead of a morpholine ring.
Eigenschaften
Molekularformel |
C14H20IN3O3 |
|---|---|
Molekulargewicht |
405.23 g/mol |
IUPAC-Name |
tert-butyl N-(4-iodo-6-morpholin-4-ylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C14H20IN3O3/c1-14(2,3)21-13(19)17-11-9-16-12(8-10(11)15)18-4-6-20-7-5-18/h8-9H,4-7H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
JGACUUIOMBKPHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1I)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



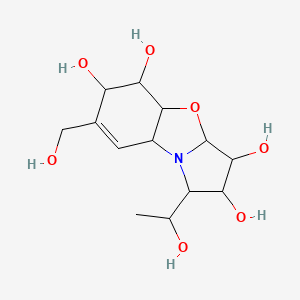

![1-Methylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B14033996.png)
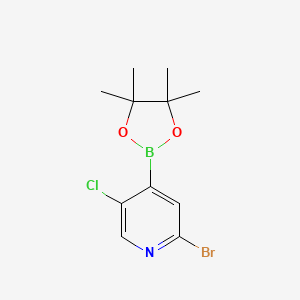
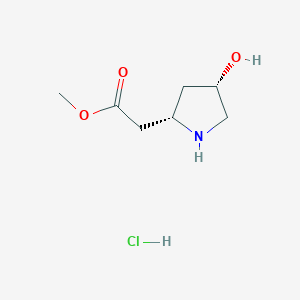
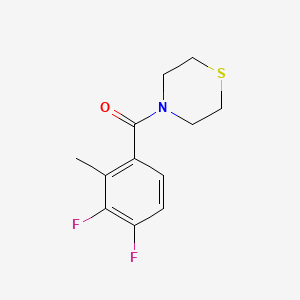
![1,7-Dihydro-6,7-dimethylpyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione](/img/structure/B14034020.png)
